Methyl 2-amino-4-bromo-6-fluorobenzoate
Overview
Description
Methyl 2-amino-4-bromo-6-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
Methyl 2-amino-4-bromo-6-fluorobenzoate has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-bromo-6-fluorobenzoate can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of methyl 2-amino benzoate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in nucleophilic substitution reactions.
Electrophilic Substitution: Electrophilic reagents like bromine or fluorine sources are used for further functionalization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amino-substituted derivatives, while electrophilic substitution can introduce additional halogen atoms .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-bromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-fluorobenzoate: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
Methyl 2-amino-6-fluorobenzoate: Another similar compound with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
Methyl 2-amino-4-bromo-6-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities compared to its analogs . This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-4-bromo-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIFLUDJHVUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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